
1-(But-3-en-1-yl)cyclopropane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(But-3-en-1-yl)cyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring substituted with a but-3-en-1-yl group and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions: 1-(But-3-en-1-yl)cyclopropane-1-carbaldehyde can be synthesized through several methods. One common approach involves the cyclopropanation of an appropriate alkene precursor using a reagent such as diazomethane or a Simmons-Smith reagent. The resulting cyclopropane derivative is then subjected to a formylation reaction to introduce the aldehyde group. Reaction conditions typically involve the use of catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions followed by formylation. The process is optimized for efficiency, cost-effectiveness, and safety, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
化学反应分析
Types of Reactions: 1-(But-3-en-1-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropane ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: 1-(But-3-en-1-yl)cyclopropane-1-carboxylic acid.
Reduction: 1-(But-3-en-1-yl)cyclopropane-1-methanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
科学研究应用
1-(But-3-en-1-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(But-3-en-1-yl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The cyclopropane ring’s strained structure also contributes to its reactivity, enabling it to participate in unique chemical transformations.
相似化合物的比较
1-(But-3-en-1-yl)cyclopropane-1-carbaldehyde can be compared with similar compounds such as:
1-(But-3-en-1-yl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-(But-3-en-1-yl)cyclopropane-1-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
Cyclopropane-1-carbaldehyde: Lacks the but-3-en-1-yl group, making it less complex.
The uniqueness of this compound lies in its combination of a cyclopropane ring, a but-3-en-1-yl group, and an aldehyde functional group, which imparts distinct chemical and physical properties.
属性
分子式 |
C8H12O |
|---|---|
分子量 |
124.18 g/mol |
IUPAC 名称 |
1-but-3-enylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O/c1-2-3-4-8(7-9)5-6-8/h2,7H,1,3-6H2 |
InChI 键 |
CBNDMCUWUUJVHY-UHFFFAOYSA-N |
规范 SMILES |
C=CCCC1(CC1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Aminophenyl)methyl]phenol](/img/structure/B13196235.png)

![2-[(Piperazin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B13196247.png)
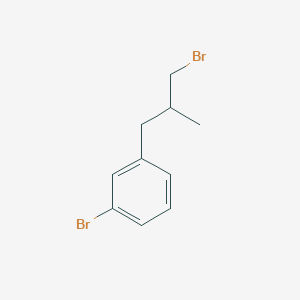
amine](/img/structure/B13196278.png)
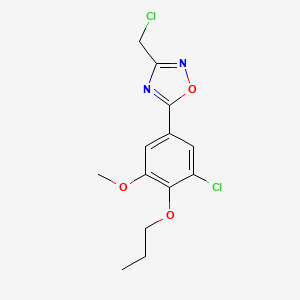
![2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methylbutanoic acid](/img/structure/B13196281.png)
![1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one](/img/structure/B13196287.png)
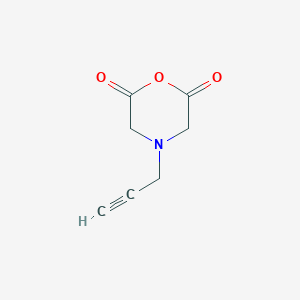
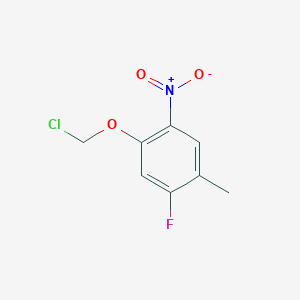
![7'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13196313.png)
![1-[1-(Benzyloxy)ethenyl]-1H-indole-6-sulfonyl chloride](/img/structure/B13196318.png)
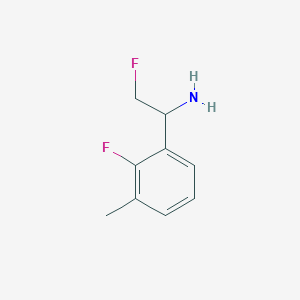
![7-Azaspiro[4.5]decan-9-ol](/img/structure/B13196322.png)
